4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide
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Overview
Description
4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring, a benzamide moiety, and a 4-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the 4-methylphenyl group and the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in various substituted triazine compounds.
Scientific Research Applications
4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
Uniqueness
4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide is unique due to its specific structural features, such as the triazine ring and the 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoylamino]benzamide |
InChI |
InChI=1S/C20H19N5O3/c1-12-3-5-14(6-4-12)17-11-22-25(20(28)24-17)13(2)19(27)23-16-9-7-15(8-10-16)18(21)26/h3-11,13H,1-2H3,(H2,21,26)(H,23,27) |
InChI Key |
FQPUYRSYDRLIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)C(C)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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